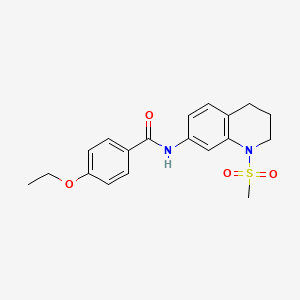![molecular formula C23H16ClN3O2 B2406759 2-(4-chlorophényl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one CAS No. 381693-56-7](/img/structure/B2406759.png)
2-(4-chlorophényl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one” is a complex organic compound. It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles and constitute a class of compounds particularly useful in organic synthesis . Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one” is likely to be complex due to the presence of multiple rings and functional groups. The structure would include a pyrazole ring, an oxazine ring, and an indolinone ring, all fused together in a spiro configuration .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one” would likely be complex and could involve various types of organic reactions. For instance, the synthesis of similar compounds has been reported to involve reactions such as addition-elimination (aza-Michael type) reactions .
Applications De Recherche Scientifique
- Conception de composés: Les chercheurs ont conçu un ensemble de petites molécules comprenant les échafaudages privilégiés de la pyrazolo[3,4-d]pyrimidine et de la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (composés 4 à 13) et les dérivés de thioglycosides (composés 14, 15) en tant que nouveaux inhibiteurs de CDK2 .
- Activité biologique: La plupart des composés préparés ont présenté des activités cytotoxiques supérieures contre les lignées cellulaires du cancer du sein (MCF-7) et du cancer du côlon (HCT-116), avec des valeurs de CI50 comprises entre 45 et 97 nM et 6 à 99 nM, respectivement. Les composés 14 et 15 ont montré les meilleures activités cytotoxiques contre les trois lignées cellulaires .
- Inhibition enzymatique: Les composés 14, 13 et 15 ont démontré une activité inhibitrice significative contre CDK2/cycline A2, avec des valeurs de CI50 de 0,057 ± 0,003, 0,081 ± 0,004 et 0,119 ± 0,007 μM, respectivement .
- Altération du cycle cellulaire et apoptose: Le composé 14 a induit un arrêt du cycle cellulaire et une apoptose dans les cellules HCT .
- Docking moléculaire: Des simulations de docking moléculaire in silico ont confirmé l'ajustement adéquat des composés dans le site actif de CDK2, formant des liaisons hydrogène essentielles avec Leu83 .
- Études ADMET: Les composés ont présenté des propriétés pharmacocinétiques adéquates, améliorant leur potentiel en tant qu'agents antitumoraux .
- Application: L'échafaudage spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one du composé pourrait être utile dans la synthèse des sélénoéthers, qui ont des applications diverses en science des matériaux et en catalyse .
- Activation C–H catalysée par le Rh: La formation séquentielle de liaisons C–C/C–N via une activation C–H catalysée par le Rh et une condensation intramoléculaire de 1-aryl-1H-pyrazol-5-amines avec des 2-diazo-1,3-dicétones cycliques conduit à des échafaudages de benzo[f]pyrazolo diazépine. Ces composés peuvent trouver des applications en chimie médicinale et en découverte de médicaments .
Traitement du cancer (inhibition de CDK2)
Synthèse des sélénoéthers
Échafaudages de benzo[f]pyrazolo diazépine
En résumé, ce composé est prometteur dans la thérapie du cancer, la science des matériaux et le développement de médicaments. Ses caractéristiques structurelles uniques en font une cible précieuse pour des recherches plus approfondies. 🌟
Orientations Futures
The future directions for research on “2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one” could include further studies on its synthesis, structure, and biological activities. Given the wide range of biological activities associated with pyrazole derivatives , this compound could potentially be a promising candidate for further therapeutic exploration .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . Additionally, it induces apoptosis within HCT cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions to obtain the family of the synthesized compounds were carried out under very mild conditions such as room temperature . .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O2/c24-15-11-9-14(10-12-15)19-13-20-16-5-1-4-8-21(16)29-23(27(20)26-19)17-6-2-3-7-18(17)25-22(23)28/h1-12,20H,13H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOVYOUGOKOQIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=C(C=C5)Cl)C6=CC=CC=C6NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

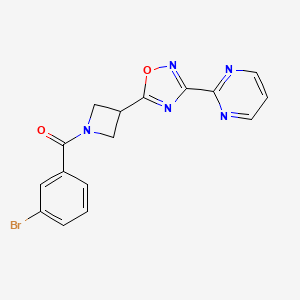

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2406681.png)
![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)

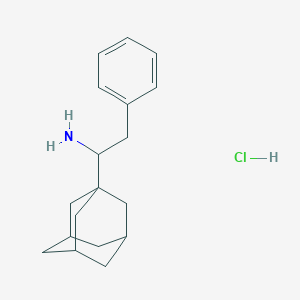
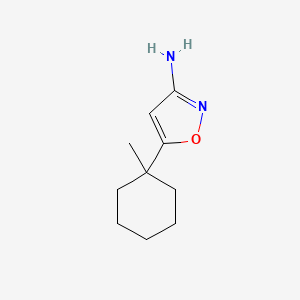
![2-Cyclopropyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2406689.png)
![6-(2-((2-Chlorobenzyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2406691.png)
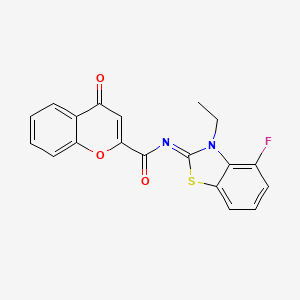
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide](/img/structure/B2406693.png)

